molecular formula C13H8Cl4N2O B1682623 1,3-Bis(3,5-dichlorophenyl)urea CAS No. 73439-19-7

1,3-Bis(3,5-dichlorophenyl)urea

Cat. No. B1682623
CAS RN: 73439-19-7
M. Wt: 350 g/mol
InChI Key: VKVJIWVUYNTBEZ-UHFFFAOYSA-N
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Description

1,3-Bis(3,5-dichlorophenyl)urea is a compound that has been studied for its potential anti-cancer effects . It has a molecular weight of 350.03 .

Scientific Research Applications

1. Potential in Cancer Treatment

  • 1,3-Bis(3,5-dichlorophenyl)urea has been identified as a potent activator of the eIF2α kinase heme regulated inhibitor. These compounds have shown effectiveness in reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, thereby inhibiting cancer cell proliferation. This property indicates a potential application in developing anti-cancer agents (Denoyelle et al., 2012).

2. Nonlinear Optical Properties

  • Studies on bis-chalcone derivatives, closely related to 1,3-Bis(3,5-dichlorophenyl)urea, revealed significant nonlinear optical properties. These derivatives demonstrated considerable potential as materials for optical limiting applications due to two-photon absorption phenomena (Shettigar et al., 2006).

3. Structural Diversity in Supramolecular Assemblies

  • 1,3-Bis(3,5-dichlorophenyl)urea is involved in hydrogen bonding, a common motif in assembling supramolecular structures like gels, capsules, and crystals. These compounds show a diverse range of solid forms including polymorphs and cocrystal phases, highlighting their importance in crystal engineering and material science (Capacci-Daniel et al., 2015).

4. Interaction with DNA

  • Derivatives of 1,3-Bis(3,5-dichlorophenyl)urea have been studied for their interaction with DNA. Findings indicate that these compounds, particularly metal derivatives, bind to DNA in an intercalative mode, which can influence their biological activity and potential therapeutic applications (Ajloo et al., 2015).

5. Urea-Fluoride Interaction and Proton Transfer

  • Research on 1,3-Bis(4-nitrophenyl)urea, a compound structurally similar to 1,3-Bis(3,5-dichlorophenyl)urea, showed intriguing interactions with various anions, particularly fluoride. This demonstrates the potential of these compounds in studying hydrogen bonding and proton transfer processes in chemistry (Boiocchi et al., 2004).

6. Environmental Persistence and Transformation

  • The environmental persistence and transformation of triclosan, triclocarban, and their derivatives, including 1,3-Bis(3,5-dichlorophenyl)urea, were investigated. These studies are crucial in understanding the environmental impact and fate of such chemical compounds (Shen et al., 2012).

7. Reactivity with Other Compounds

  • The reactivity of sym-dichloro-bis(2,4,6-trichlorophenyl) urea, a compound related to 1,3-Bis(3,5-dichlorophenyl)urea, with dimethyl sulfoxide was studied, revealing insights into chemical reactions and product formation, which is significant for understanding the chemical behavior of such ureas (Owens et al., 1976).

properties

IUPAC Name

1,3-bis(3,5-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVJIWVUYNTBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3,5-dichlorophenyl)urea

Synthesis routes and methods

Procedure details

The urea derivatives used as starting materials are obtained, for example, by the conventional reaction of an isocyanate with an amine. For example, reaction of 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline gives bis-(3,5-dichlorophenyl)-urea (melting point 294° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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